ML141
Overview
Description
Preparation Methods
The synthesis of ML141 involves several steps, including the formation of a pyrazole ring and subsequent sulfonamide formation. The detailed synthetic route and reaction conditions are typically proprietary and may vary slightly depending on the manufacturer. the general approach involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.
Sulfonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the final sulfonamide product.
Industrial production methods for this compound are not widely published, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ML141 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions can be performed on the sulfonamide group, but these are typically not relevant for its biological activity.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML141 has a wide range of scientific research applications, including:
Mechanism of Action
ML141 exerts its effects by binding to an allosteric site on the Cdc42 protein, which is a member of the Rho family of GTPases. This binding induces a conformational change in Cdc42, preventing it from interacting with its downstream effectors. As a result, this compound inhibits Cdc42-mediated processes such as filopodia formation, cell migration, and signal transduction . The molecular targets and pathways involved include the Wnt5a/PI3K/miR-122 pathway, which plays a crucial role in hepatocyte differentiation and other cellular processes .
Comparison with Similar Compounds
ML141 is unique in its high specificity and selectivity for Cdc42 compared to other Rho family GTPase inhibitors. Similar compounds include:
CID 1067700: Another inhibitor of the Rho family GTPases, but with different specificity and potency.
Rac1 Inhibitor II: Targets Rac1, another member of the Rho family, but does not inhibit Cdc42.
Cdc42 Inhibitor II: Another inhibitor of Cdc42, but with different binding properties and efficacy compared to this compound.
This compound stands out due to its reversible and non-competitive inhibition mechanism, making it a valuable tool for studying Cdc42-mediated processes without significant off-target effects .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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